

Thermodynamic Properties of 1-Nitropropane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Nitropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1-Nitropropane** ($\text{CH}_3\text{CH}_2\text{CH}_2\text{NO}_2$), a significant solvent and chemical intermediate. The following sections detail its key thermodynamic data, in-depth experimental protocols for their determination, and visualizations of relevant industrial and laboratory workflows.

Core Thermodynamic Properties

1-Nitropropane is a colorless, oily liquid with a somewhat disagreeable odor.^[1] Its thermodynamic properties are crucial for understanding its behavior in various applications, from chemical synthesis to its use as a solvent. A summary of these properties is presented below.

Key Thermodynamic Data

A compilation of the essential thermodynamic and physical properties of **1-Nitropropane** is provided in the table below for easy reference and comparison.

Property	Value	Unit
Molecular Weight	89.09	g/mol
Boiling Point	131-132	°C
269-270	°F	
404-405	K	
Melting Point	-108	
-162	°F	°C
165	K	
Density (at 20°C)	0.998-1.001	
Vapor Pressure		
at 20°C (68°F)	7.6-8	mmHg
at 55°C (131°F)	100	mmHg
at 90°C (194°F)	400	mmHg
Enthalpy of Formation (Liquid, at 25°C)	-40.05	kcal/mol
Heat of Combustion (at 25°C)	481.33	kcal/mol
Heat of Vaporization (at 25°C)	10.37	kcal/mol
Enthalpy of Fusion	9.8	kJ/mol
Specific Heat Capacity (Liquid)	~1.67	J/g·K
Standard Entropy (Liquid)	Data not readily available	J/mol·K
Critical Temperature	Data not readily available	°C
Critical Pressure	Data not readily available	atm
Flash Point	34-36	°C
93-96	°F	°C
Autoignition Temperature	420	

788

°F

Note: Values are compiled from multiple sources and may represent a range due to slight variations in experimental conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties is paramount for the safe and effective use of **1-Nitropropane**. This section details the methodologies for measuring its key thermodynamic parameters.

Boiling Point Determination by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the vapor pressure of the liquid equals the ambient pressure.[\[18\]](#)[\[19\]](#)

Apparatus:

- Świątosławski ebulliometer (or similar model)
- Calibrated resistance thermometer (RTD) or mercury-in-glass thermometer
- Heating mantle or oil bath
- Manometer

Procedure:

- Calibration: The ebulliometer is first calibrated using a substance with a well-known boiling point, such as distilled water. The boiling point of the reference substance is measured at the current atmospheric pressure.
- Sample Preparation: A sample of pure **1-Nitropropane** is introduced into the boiler of the ebulliometer.

- **Heating:** The sample is gently heated. The design of the ebulliometer, often incorporating Cottrell pumps, ensures that the thermometer is bathed in a mixture of vapor and boiling liquid, preventing superheating and ensuring an accurate reading of the equilibrium temperature.[\[19\]](#)
- **Equilibrium Measurement:** The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point of **1-Nitropropane** at the measured atmospheric pressure.
- **Pressure Correction:** If required, the observed boiling point can be corrected to the standard atmospheric pressure (760 mmHg) using the Clausius-Clapeyron equation or appropriate nomographs.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.[\[20\]](#)

Apparatus:

- Differential Scanning Calorimeter (DSC)
- High-pressure gold or aluminum crucibles
- Crimper for sealing crucibles
- Inert gas supply (e.g., nitrogen)

Procedure:

- **Sample Preparation:** A small, precisely weighed sample of **1-Nitropropane** (typically 1-10 mg) is hermetically sealed in a crucible. An empty, sealed crucible is used as a reference.[\[20\]](#)
- **Instrument Setup:** The sample and reference crucibles are placed in the DSC cell. The cell is purged with an inert gas to provide a stable and non-reactive atmosphere.

- **Temperature Program:** The DSC is programmed to cool the sample to a temperature well below its expected melting point (e.g., -120°C). Then, the sample is heated at a constant rate (e.g., $5\text{-}10^{\circ}\text{C}/\text{min}$).
- **Data Acquisition:** The DSC measures the heat flow required to maintain the sample and reference at the same temperature. As the **1-Nitropropane** melts, it absorbs heat, resulting in an endothermic peak on the thermogram.
- **Data Analysis:** The onset temperature of the peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Enthalpy of Formation Determination by Bomb Calorimetry

The standard enthalpy of formation of **1-Nitropropane** is typically determined indirectly from its heat of combustion, which is measured using a bomb calorimeter.

Apparatus:

- Bomb calorimeter
- Oxygen cylinder with pressure regulator
- Pellet press (for solid samples, not required for liquid **1-Nitropropane**)
- Ignition wire
- Crucible
- Calibrated thermometer or temperature sensor

Procedure:

- **Calibration:** The calorimeter is calibrated by burning a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

- **Sample Preparation:** A known mass of **1-Nitropropane** is placed in the crucible inside the bomb. A small piece of ignition wire is positioned to be in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm) to ensure complete combustion.
- **Combustion:** The bomb is placed in a known volume of water in the calorimeter. The sample is ignited electrically.
- **Temperature Measurement:** The temperature of the water is measured before and after combustion. The temperature rise is used to calculate the heat released.
- **Calculation:** After correcting for the heat of ignition and any side reactions (e.g., formation of nitric acid), the heat of combustion of **1-Nitropropane** is calculated. The standard enthalpy of formation is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Vapor Pressure Determination by the Static Method

The static method is a direct technique for measuring the vapor pressure of a liquid at a given temperature by allowing the substance to reach equilibrium with its vapor in a closed, evacuated system.^{[21][22]}

Apparatus:

- Glass vacuum line with a manifold
- Sample flask
- Pressure transducer or manometer
- Thermostatic bath
- Vacuum pump

Procedure:

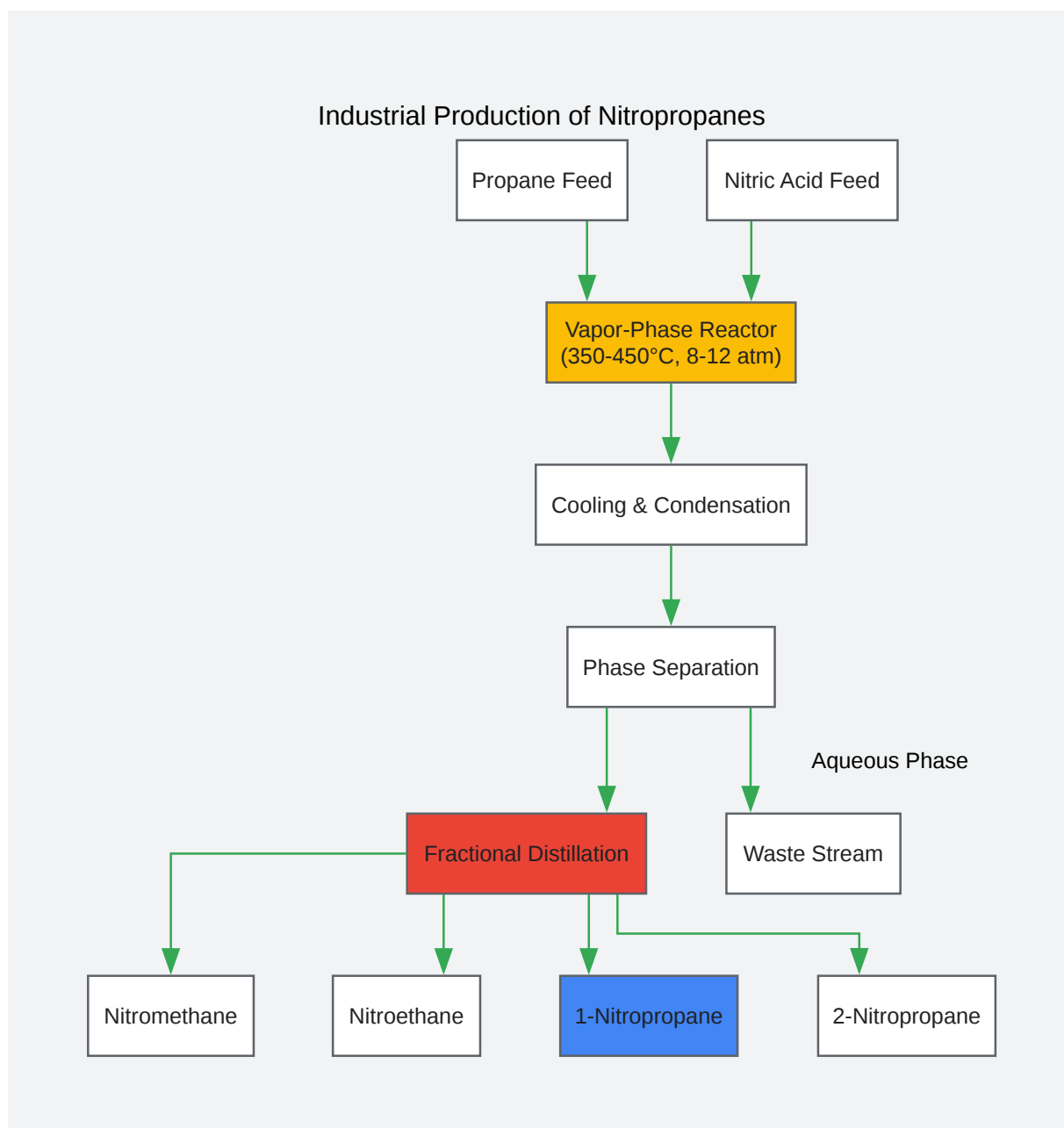
- **Sample Degassing:** A sample of **1-Nitropropane** is placed in the sample flask connected to the vacuum line. The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by several freeze-pump-thaw cycles.[\[21\]](#)
- **Temperature Control:** The sample flask is immersed in a thermostatic bath set to the desired temperature.
- **Equilibrium:** The sample is allowed to equilibrate at the set temperature. The liquid will evaporate until the pressure of the vapor above it becomes constant.
- **Pressure Measurement:** The equilibrium vapor pressure is measured using the pressure transducer or manometer.
- **Data Collection:** The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Mandatory Visualizations

The following diagrams illustrate key workflows related to **1-Nitropropane**, created using the DOT language.

Industrial Production of Nitropropanes

The industrial production of **1-Nitropropane** is typically achieved through the vapor-phase nitration of propane. This process yields a mixture of nitroalkanes that are subsequently separated.[\[2\]](#)[\[23\]](#)



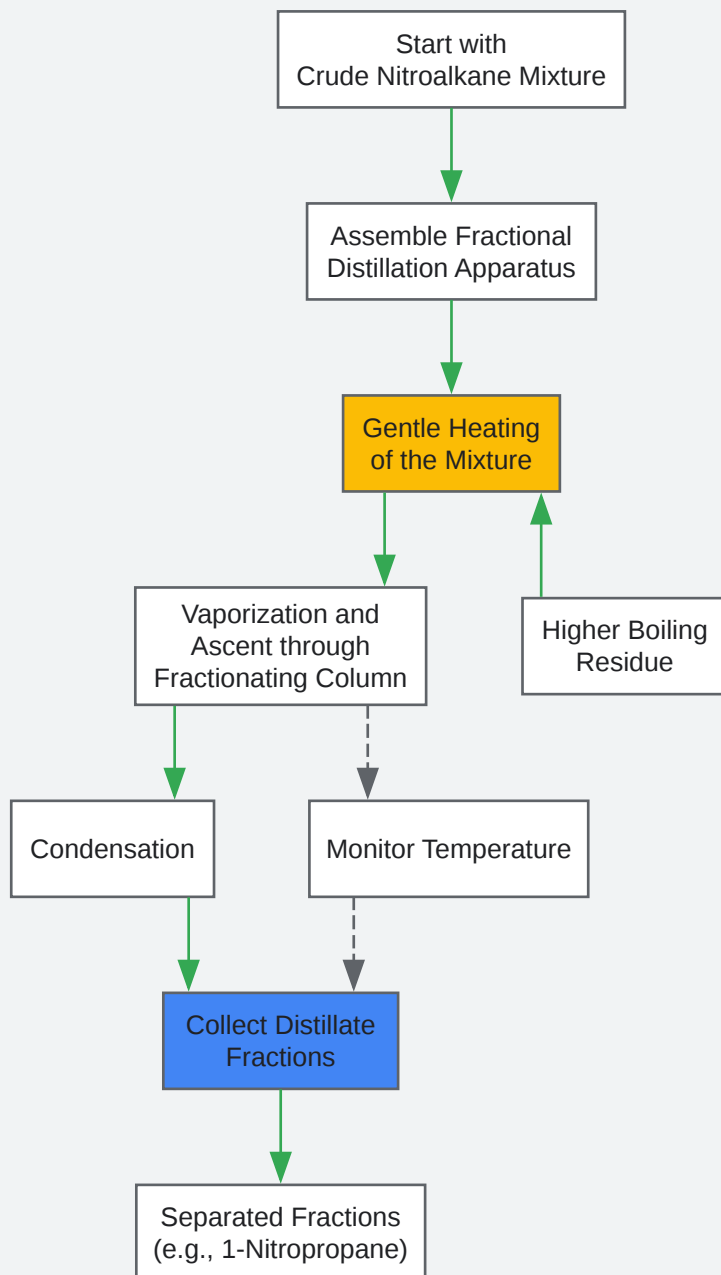
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Industrial production of nitropropanes workflow.

Laboratory Purification by Fractional Distillation

Fractional distillation is a common laboratory technique used to separate liquid mixtures with close boiling points, such as the products from the nitration of propane.

Laboratory Purification by Fractional Distillation



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Workflow for laboratory purification via fractional distillation.

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